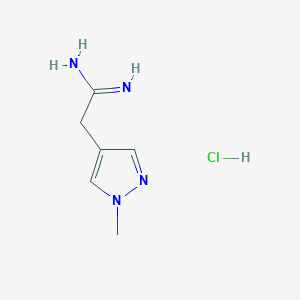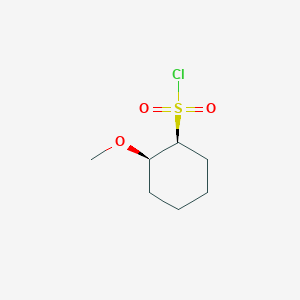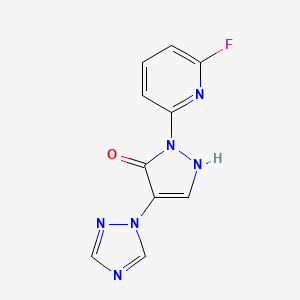![molecular formula C20H17ClFN5O2S B2750961 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1208452-80-5](/img/structure/B2750961.png)
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).Scientific Research Applications
Anticholinesterase and Antioxidant Activities
- Research Focus: Investigating the anticholinesterase and antioxidant activities of coumarylthiazole derivatives.
- Findings: A series of coumarylthiazole derivatives, including compounds structurally related to the one , were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited significant inhibitory activity against both cholinesterases, indicating potential applications in treating conditions like Alzheimer's disease. Additionally, some compounds demonstrated superior ABTS cation radical scavenging ability, suggesting antioxidant capabilities (Kurt et al., 2015).
Antifungal Activity
- Research Focus: Exploring the antifungal properties of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives.
- Findings: Similar compounds were assessed for their fungitoxic action against pathogens like A. niger and F. oxyporum. The structural features of these compounds played a significant role in determining their antifungal efficacy (Mishra et al., 2000).
Antimicrobial and Antitumor Activities
- Research Focus: Synthesizing and evaluating the biological activities of 1,2,4-triazole derivatives.
- Findings: Fused and non-fused 1,2,4-triazole derivatives were prepared and assessed for their antimicrobial, anti-lipase, and antiurease activities. These compounds also displayed antitumor properties, suggesting potential applications in cancer therapy (Özil et al., 2015).
Anticancer Effects
- Research Focus: Developing anticancer agents with low toxicity.
- Findings: A series of 1-alkyl-3-(benzo[d]thiazol-2-yl)urea derivatives were synthesized, exhibiting potent antiproliferative activity against various cancer cell lines. Additionally, these compounds showed reduced toxicity, making them promising candidates for cancer treatment (Xie et al., 2015).
Synthesis and Structural Characterization
- Research Focus: Synthesizing and characterizing structurally related compounds.
- Findings: Compounds including 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized. Their structural characterization provided insights into their potential applications in various fields (Kariuki et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions or applications for the compound, based on its properties and behavior.
Please consult with a professional chemist or use a trusted source to get accurate information about your specific compound. Always handle chemicals with appropriate safety precautions.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O2S/c1-29-17-7-6-12(21)10-16(17)24-19(28)23-9-8-13-11-30-20-25-18(26-27(13)20)14-4-2-3-5-15(14)22/h2-7,10-11H,8-9H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDSTGPQVLZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

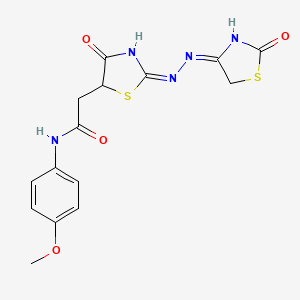
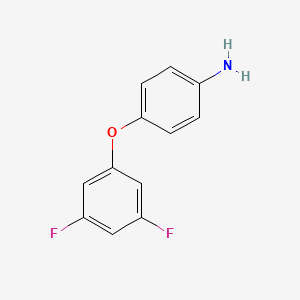
![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)
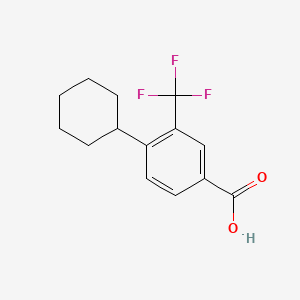
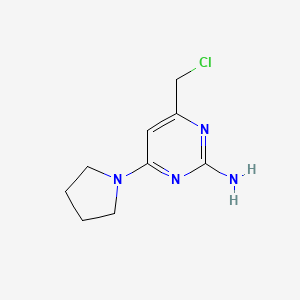
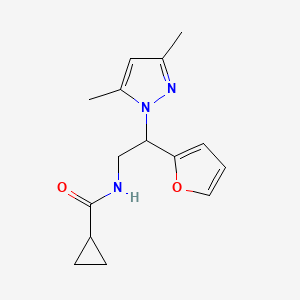
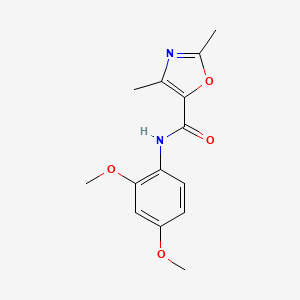
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
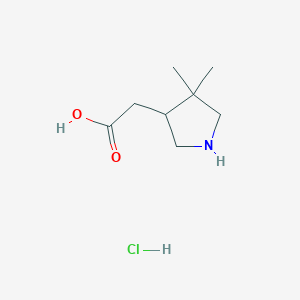
![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)
